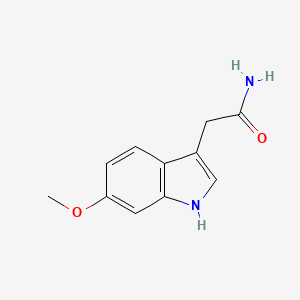

2-(6-Methoxy-1H-indol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-1H-indole-3-acetamide is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The compound 2-(6-Methoxy-1H-indol-3-yl)acetamide is characterized by a methoxy group at the 6th position and an acetamide group at the 3rd position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1H-indol-3-yl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methoxyindole.

Acetylation: The 6-methoxyindole undergoes acetylation to introduce the acetamide group at the 3rd position. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-1H-indole-3-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group and acetamide group can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in anticancer research, particularly against various solid tumors. Studies indicate its potential to inhibit cancer cell proliferation and induce apoptosis.

Key Findings :

- Cell Viability Assays : In vitro studies demonstrated significant reductions in the viability of cancer cell lines such as breast and liver cancers, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested.

- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells. It also modulates Bcl-2 family proteins, which are crucial in regulating apoptosis.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Breast | 10 | Apoptosis via caspase activation |

| Liver | 30 | Modulation of Bcl-2 proteins |

Neuropharmacology

Research indicates that this compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Biological Activity :

- The compound's structure allows it to bind to serotonin receptors, potentially influencing neurotransmitter levels and exhibiting antidepressant effects .

Antimicrobial Properties

Preliminary studies have explored the antimicrobial activity of 2-(6-Methoxy-1H-indol-3-yl)acetamide against various pathogens.

Case Study Insights :

- The compound has demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) showing promising results .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | <1 |

| Escherichia coli | Inactive |

Combination Therapies

The compound has been evaluated for synergistic effects when used in combination with established chemotherapeutics like cisplatin and doxorubicin. These combinations enhance overall cytotoxicity, particularly against resistant cancer cell lines, indicating a potential strategy for overcoming chemotherapy resistance .

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

6-Hydroxy-1H-indole-3-acetamide: A hydroxylated derivative with distinct chemical properties.

Uniqueness: 6-Methoxy-1H-indole-3-acetamide is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other indole derivatives and makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel |

C11H12N2O2 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

2-(6-methoxy-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C11H12N2O2/c1-15-8-2-3-9-7(4-11(12)14)6-13-10(9)5-8/h2-3,5-6,13H,4H2,1H3,(H2,12,14) |

InChI-Schlüssel |

ZHCAMBSURQLGBM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.